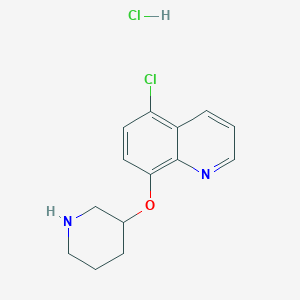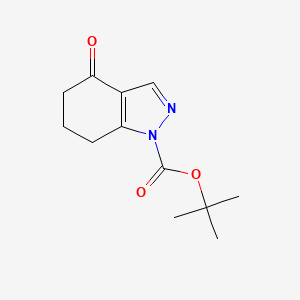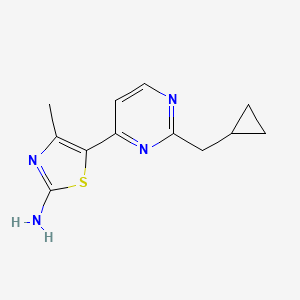![molecular formula C7H4ClN3O B1426614 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldéhyde CAS No. 908287-21-8](/img/structure/B1426614.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldéhyde
Vue d'ensemble
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an aldehyde group at the 5-position.
Applications De Recherche Scientifique
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for kinase inhibitors used in cancer therapy and treatment of inflammatory diseases
Industry: In the development of materials for organic electronics and catalysis.
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, thereby affecting the activation of genes through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases like cancer and inflammatory conditions such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde exhibits stability . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of dimethyl malonate with ethyl cyanoacetate, followed by cyclization and chlorination steps. The aldehyde group is introduced through oxidation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of diethyl malonate as a starting material. The process includes a series of reactions such as α-alkylation, cyclization, chlorination, and oxidation to yield the final product. These methods are designed to be operationally simple and environmentally friendly, with high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Introduction of the aldehyde group.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Potassium osmate hydrate and sodium periodate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-methanol.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group at the 5-position, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of various bioactive compounds, particularly kinase inhibitors .
Propriétés
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGITDCEHFAQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718271 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908287-21-8 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)



![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)



![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)
